molecular formula C16H15N3O5 B5715479 N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B5715479
M. Wt: 329.31 g/mol
InChI Key: INRVXXKFRUNFTH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrophenoxy group through an acetamide linkage. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.

    Acetylation: 4-nitrophenol is then acetylated to form 4-nitrophenyl acetate.

    Amidation: The acetylated product is reacted with 4-aminophenol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-aminophenyl-2-(4-nitrophenoxy)acetamide.

    Reduction: Formation of N-[4-(amino)phenyl]-2-(4-nitrophenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the nitrophenoxy group.

    N-(4-acetylamino)phenylacetamide: Similar structure but lacks the nitro group.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both the acetylamino and nitrophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11(20)17-12-2-4-13(5-3-12)18-16(21)10-24-15-8-6-14(7-9-15)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRVXXKFRUNFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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